molecular formula C14H11N3O2 B2949266 Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 330948-63-5

Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B2949266
CAS No.: 330948-63-5
M. Wt: 253.261
InChI Key: NXCIQRVLWFPTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic organic compound featuring a benzimidazole core substituted with a pyridin-3-yl group at the 2-position and a methyl ester at the 7-position. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science research. Its molecular weight, calculated as 269.27 g/mol (based on formula C₁₄H₁₁N₃O₂), suggests moderate polarity, which may influence solubility and bioavailability . The compound’s benzimidazole scaffold is notable for its prevalence in medicinal chemistry, particularly in kinase inhibitors and antiviral agents, though its specific applications remain under investigation .

Properties

IUPAC Name

methyl 2-pyridin-3-yl-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)10-5-2-6-11-12(10)17-13(16-11)9-4-3-7-15-8-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCIQRVLWFPTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate can be achieved through a two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate . The reaction conditions typically involve moderate to high yields under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and scalable reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues, identified via cheminformatics analysis (), include:

Compound Name (CAS No.) Substituents (Positions) Similarity Score Molecular Weight (g/mol)
Ethyl 1H-benzo[d]imidazole-7-carboxylate (167487-83-4) Ethyl ester (7), H (2) 0.83 220.23
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (139481-44-0) Biphenylmethyl (1), ethoxy (2), methyl ester (7) 0.82 455.50
Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (139481-41-7) Biphenylmethyl (1), ethoxy (2), ethyl ester (7) 0.80 469.53
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (131020-50-3) Methyl (1), methyl ester (6) 0.78 204.20

Key Observations :

  • Substituent Effects: The pyridin-3-yl group at the 2-position in the target compound distinguishes it from analogues like Ethyl 1H-benzo[d]imidazole-7-carboxylate, which lacks this substitution.
  • Positional Isomerism : Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate demonstrates how shifting the carboxylate from the 7- to 6-position reduces similarity (0.78), likely disrupting hydrogen-bonding patterns critical for target engagement .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (269.27 g/mol) falls within the "drug-like" range (200–500 g/mol), whereas biphenyl-substituted analogues (455–469 g/mol) may face challenges in bioavailability due to increased size .

Biological Activity

Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate, with CAS number 330948-63-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the various studies highlighting its biological activity, synthesizing findings from diverse sources.

  • Molecular Formula : C14H11N3O2
  • Molecular Weight : 253.26 g/mol
  • Structure : The compound features a benzimidazole core substituted with a pyridine moiety, which contributes to its biological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antibacterial properties.

Key Findings:

  • Antibacterial Efficacy : In vitro tests showed that this compound possesses moderate to strong antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against certain resistant strains .
  • Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways due to its structural similarity to known antibiotics.
  • Selectivity and Safety : Notably, this compound demonstrated high selectivity against pathogenic bacteria without significant cytotoxic effects on human liver cells (HepG2) at concentrations up to 100 µM .

Anticancer Activity

The potential anticancer properties of this compound have also been explored.

Research Insights:

  • Inhibition of Tumor Growth : Studies utilizing chick chorioallantoic membrane assays indicated that the compound effectively inhibits angiogenesis and tumor growth . This suggests a promising role in cancer therapy.
  • Cell Line Studies : Further investigations revealed that the compound induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The specificity of action on cancer cells while sparing normal cells is a critical area of ongoing research.

Case Studies and Research Data

StudyBiological ActivityFindings
AntibacterialMICs = 1-4 µg/mL against resistant strains
AntimicrobialGood activity against Gram-positive and Gram-negative bacteria
AnticancerInhibition of angiogenesis in tumor assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.